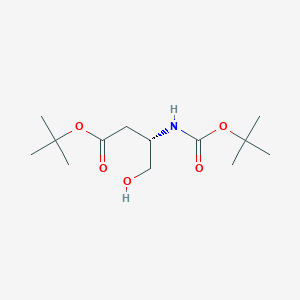

Boc-L-aspartinol 4-tert-Butyl Ester

Descripción general

Descripción

Boc-L-aspartinol 4-tert-Butyl Ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxybutanoate moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-aspartinol 4-tert-Butyl Ester typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Boc-L-aspartinol 4-tert-Butyl Ester undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution Reactions: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Various alkylating agents, nucleophiles

Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while oxidation of the hydroxy group yields the corresponding ketone .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Boc-L-aspartinol 4-tert-Butyl Ester has several notable applications across different domains:

Peptide Synthesis

- Role : Serves as a building block in the synthesis of peptides.

- Significance : Its stability and ease of deprotection make it ideal for constructing complex peptide structures used in pharmaceuticals .

- Case Study : In a study by Hamprecht et al., the compound was successfully utilized to synthesize selective thrombin inhibitors, demonstrating its utility in drug development .

Medicinal Chemistry

- Role : Used in developing pharmaceuticals and bioactive molecules.

- Significance : Contributes to the creation of stable therapeutic agents targeting specific biological pathways .

- Case Study : Research highlighted its application in designing neuroprotective drugs that modulate neurotransmitter pathways, showing promise in treating neurodegenerative diseases .

Biological Studies

- Role : Acts as a precursor for synthesizing biologically active compounds.

- Significance : Facilitates the study of enzyme inhibitors and their mechanisms, providing insights into metabolic pathways .

- Case Study : A study illustrated its role in synthesizing enzyme inhibitors that regulate blood clotting factors, showcasing its importance in cardiovascular research.

Industrial Applications

- Role : Employed in producing specialty chemicals and materials.

- Significance : Its versatility allows for various modifications leading to new materials with unique properties .

- Case Study : Industrial applications include utilizing Boc-L-aspartinol derivatives for creating biodegradable polymers, which are increasingly relevant in sustainable chemistry .

Mecanismo De Acción

The mechanism of action of Boc-L-aspartinol 4-tert-Butyl Ester primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amine .

Comparación Con Compuestos Similares

Similar Compounds

- (S)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid

- 3-[(tert-Butoxycarbonyl)amino]phenylboronic Acid

- (S)-3-Amino-2-(tert-butoxycarbonylamino)propionic Acid

Uniqueness

Boc-L-aspartinol 4-tert-Butyl Ester is unique due to its specific combination of functional groups, which provides both stability and reactivity. The presence of the hydroxybutanoate moiety allows for further functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

Boc-L-aspartinol 4-tert-butyl ester, a derivative of aspartic acid, has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Overview of this compound

- Chemical Structure : this compound is characterized by a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is with a molecular weight of approximately 275.34 g/mol.

- CAS Number : 153287-86-6

This compound primarily functions through its interactions with various enzymes and proteins, influencing several cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit thrombin, a key enzyme in the coagulation cascade. This inhibition is crucial for developing anticoagulant therapies.

- Gene Expression Modulation : It affects the expression of genes involved in cell growth and differentiation, potentially impacting cellular metabolism and signaling pathways .

Cellular Effects

This compound influences multiple cellular processes:

- Cell Signaling : It modulates pathways that regulate cell proliferation and apoptosis.

- Metabolic Regulation : The compound affects metabolic pathways by interacting with specific enzymes, leading to altered cellular metabolism.

Case Studies

- Thrombin Inhibition : Research demonstrated that Boc-L-aspartinol derivatives could serve as selective thrombin inhibitors, which are vital in managing thrombotic disorders. In vitro studies indicated significant inhibition rates compared to control compounds .

- Gene Expression Studies : A study investigating the effects of Boc-L-aspartinol on gene expression revealed that it upregulates genes associated with cell survival while downregulating pro-apoptotic factors. This dual action suggests potential therapeutic applications in cancer treatment .

Applications in Research

This compound is widely used in various scientific domains:

- Peptide Synthesis : It serves as a building block for synthesizing peptides due to its stability and ease of deprotection.

- Medicinal Chemistry : The compound is utilized in developing pharmaceuticals targeting specific biological pathways, particularly in coagulation and cancer biology.

- Biological Studies : It acts as a precursor for synthesizing biologically active compounds and enzyme inhibitors.

The stability of this compound is influenced by environmental factors such as pH and temperature. Optimal storage conditions are at +4°C, ensuring its efficacy for laboratory applications .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.34 g/mol |

| Density | 1.071 g/cm³ |

| Boiling Point | 393.4°C at 760 mmHg |

| Flash Point | 191.7°C |

Propiedades

IUPAC Name |

tert-butyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)7-9(8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLKHZZDXASXLR-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469515 | |

| Record name | tert-Butyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153287-86-6 | |

| Record name | tert-Butyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.